3-((5E)-5-{[5-(4-Methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
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Overview
Description
3-((5E)-5-{[5-(4-Methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a nitro group, a furan ring, a thiazolidinone ring, and a propanoic acid moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5E)-5-{[5-(4-Methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolidinone Ring: The initial step involves the condensation of a 2-aminothiazole derivative with a carbonyl compound to form the thiazolidinone ring.
Introduction of the Furan Ring: The furan ring is introduced through a reaction with a suitable furan derivative, often involving a Knoevenagel condensation.
Addition of the Nitro Group: The nitro group is typically introduced via nitration of the aromatic ring.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete structure, often using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiazolidinone ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the furan and thiazolidinone rings.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential bioactivity. The presence of the thiazolidinone ring, in particular, is of interest due to its known biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((5E)-5-{[5-(4-Methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, the thiazolidinone ring can inhibit certain enzymes by mimicking the natural substrate, while the nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidinone ring structure, known for their antidiabetic properties.
Furan Derivatives: Compounds containing a furan ring, often used in pharmaceuticals and agrochemicals.
Nitroaromatics: Compounds with a nitro group attached to an aromatic ring, known for their diverse biological activities.
Uniqueness
What sets 3-((5E)-5-{[5-(4-Methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid apart is its combination of multiple functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C18H14N2O6S2 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H14N2O6S2/c1-10-2-4-12(13(8-10)20(24)25)14-5-3-11(26-14)9-15-17(23)19(18(27)28-15)7-6-16(21)22/h2-5,8-9H,6-7H2,1H3,(H,21,22)/b15-9+ |
InChI Key |
WEGNOMAYESZSQM-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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